molecular formula C9H12N2 B2780776 1,2,3,4-Tetrahydroisoquinolin-6-amine CAS No. 72299-67-3

1,2,3,4-Tetrahydroisoquinolin-6-amine

Cat. No.: B2780776
CAS No.: 72299-67-3
M. Wt: 148.209
InChI Key: SAAFIVJVSQVSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroisoquinolin-6-amine is a derivative of the tetrahydroisoquinoline family, which is a class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are widely distributed in nature. The tetrahydroisoquinoline scaffold is significant in medicinal chemistry due to its presence in various natural products and synthetic compounds that exhibit potent biological activities .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-6-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: This compound is investigated for its potential therapeutic effects against neurodegenerative diseases and infections.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinolin-6-amine can be compared with other similar compounds such as:

    1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the amine group at the 6-position.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at the 6 and 7 positions.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the 1-position

These compounds share the tetrahydroisoquinoline scaffold but differ in their substituents, leading to variations in their biological activities and chemical properties.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAFIVJVSQVSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester (0.345 g, 1.39 mmol) was treated with Trifluoroacetic Acid (0.418 mL, 5.42 mmol) in Methylene chloride (3.00 mL). Partial conversion after 3 h, added additional 1 ml TFA and allowed to stir at rt for 16 h. Complete conversion to more polar peak on LCMS. Reaction mixture was concentrated to an orange film which was used without purification in the next reaction.
Quantity
0.345 g
Type
reactant
Reaction Step One
Quantity
0.418 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

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